1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4OS/c1-3-10-27-19-23-22-17(25(19)4-2)15-6-5-9-24(18(15)26)12-13-7-8-14(20)11-16(13)21/h3,5-9,11H,1,4,10,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKWPXITTMLBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the triazole ring and the dichlorophenyl group. Common reagents used in these reactions include chlorinating agents, alkylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. Industrial synthesis also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often involving hydrogen gas or metal hydrides, can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogens are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in gene expression or protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pyridazinone vs. Dihydropyridinone
Compound: 1-(4-Chlorophenyl)-3-[4-ethyl-5-(propadienylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone
- Structural Difference: Replaces the dihydropyridin-2-one core with a pyridazinone ring.
- The electron-deficient nature of pyridazinone may reduce nucleophilic susceptibility compared to dihydropyridinone.
Oxadiazole-Containing Analogs
Compound : 1-((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Structural Difference : Replaces the triazole ring with two 1,2,4-oxadiazole groups.
Substituent Variations on the Triazole Ring
Propenylsulfanyl vs. Methylsulfanyl
Compound: 3-[4-Allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone
- Structural Difference : Substitutes the propenylsulfanyl group with methylsulfanyl.
Cyclopropylmethyl vs. Ethyl
Compound : 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one
- Structural Difference: Lacks the dihydropyridinone core and features a cyclopropylmethyl group.
- Implications: Cyclopropane rings introduce steric constraints and metabolic resistance, but the absence of the dihydropyridinone moiety limits conformational flexibility critical for target engagement.
Bioactivity and Physicochemical Properties
NMR Spectral Comparisons
Evidence from similar triazole derivatives (e.g., compounds 1 and 7 in ) demonstrates that substituent changes (e.g., propenylsulfanyl vs. methylsulfanyl) alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44), reflecting modified electronic environments. Such shifts correlate with solubility and intermolecular interactions .
Molecular Weight and LogP Trends
Biological Activity
The compound 1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 502.22 g/mol. The presence of multiple functional groups, including a dichlorophenyl moiety and a triazole ring, suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing triazole rings have been shown to inhibit the growth of various cancer cell lines. In one study, triazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer (MCF7) and liver cancer (HEPG2) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.18 ± 0.14 |
| Compound B | HEPG2 | 0.96 ± 0.10 |
| 1-[...]-Dihydropyridinone | MCF7 | TBD |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens. For example, triazole-based compounds often show activity against fungi and bacteria due to their ability to disrupt cellular membranes or inhibit enzyme functions critical for microbial survival .
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cancer cell proliferation and survival. Studies have shown that triazole derivatives can inhibit enzymes such as EGFR and Src kinase, which are pivotal in cancer progression .
Case Studies
- Study on Anticancer Properties : A recent study synthesized several derivatives of triazoles linked to dihydropyridinones. Among these derivatives, one compound exhibited an IC50 value significantly lower than standard chemotherapeutics like staurosporine, indicating superior anticancer efficacy .
- Antimicrobial Evaluation : In another study focusing on the antimicrobial properties of related compounds, several derivatives were tested against common bacterial strains. The results indicated that some compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis yield of this compound?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including:
- Temperature : Elevated temperatures (80–120°C) for cyclization steps involving triazole formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution at the sulfanyl group .
- Catalysts : Use of bases like K₂CO₃ or NaOH to facilitate deprotonation during thiol-ene coupling for the prop-2-en-1-ylsulfanyl moiety .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl methyl and triazole protons) .
- HPLC-MS : To verify molecular weight (C₂₀H₁₈Cl₂N₄OS) and detect impurities .
- X-ray Crystallography : For absolute configuration determination, particularly for stereochemical centers in the dihydropyridin-2-one ring .
Q. How should researchers design initial biological activity screens?
- Methodological Answer : Prioritize in vitro assays targeting:
- Antifungal Activity : Follow CLSI guidelines using Candida albicans and Aspergillus fumigatus strains, with fluconazole as a positive control .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .
- Enzyme Inhibition : Molecular docking pre-screens against CYP51 (fungal sterol biosynthesis) to guide assay selection .
Advanced Research Questions
Q. How can computational modeling predict substituent effects on biological activity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic effects of the prop-2-en-1-ylsulfanyl group on triazole ring reactivity .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with fungal CYP51) to identify key binding residues influenced by the dichlorophenyl group .
- QSAR Models : Use partial least squares (PLS) regression to correlate logP values (lipophilicity) with antifungal IC₅₀ data .
Q. What strategies resolve contradictions in biological assay data?
- Methodological Answer :
- Dose-Response Replication : Conduct triplicate assays with independent compound batches to rule out batch variability .
- Off-Target Profiling : Use kinome-wide screening to identify unintended kinase interactions from the dihydropyridin-2-one scaffold .
- Meta-Analysis : Apply ANOVA or Tukey’s HSD test to compare discrepancies between enzyme inhibition and cellular efficacy data .
Q. How can structure-activity relationship (SAR) studies improve selectivity?
- Methodological Answer :
- Substituent Scanning : Synthesize derivatives with variations at the 4-ethyl-triazol position (e.g., replacing ethyl with isopropyl) to assess steric effects on target binding .
- Isosteric Replacement : Substitute the prop-2-en-1-ylsulfanyl group with a methylsulfonyl group to evaluate hydrophobicity-impacted activity .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., triazole N3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
